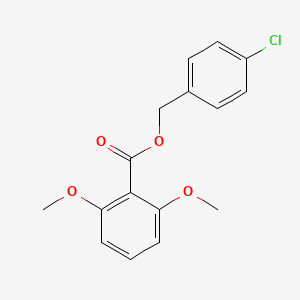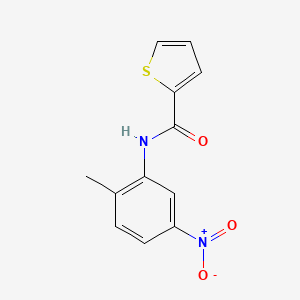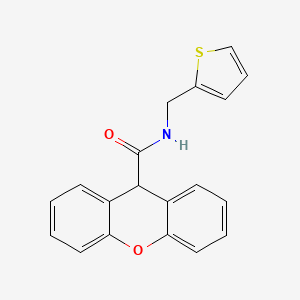
4-chlorobenzyl 2,6-dimethoxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chlorobenzyl 2,6-dimethoxybenzoate, also known as CBDMB, is a chemical compound that has been widely used in scientific research. CBDMB is a derivative of 2,6-dimethoxybenzoic acid and has a chlorobenzyl group attached to it. This compound has been found to have a range of interesting properties, making it a valuable tool in the field of chemistry and biochemistry.
Mecanismo De Acción
The mechanism of action of 4-chlorobenzyl 2,6-dimethoxybenzoate is not fully understood, but it is thought to involve the inhibition of enzyme activity. 4-chlorobenzyl 2,6-dimethoxybenzoate has been found to inhibit the activity of a number of enzymes, including acetylcholinesterase and butyrylcholinesterase. This inhibition is thought to occur through the binding of 4-chlorobenzyl 2,6-dimethoxybenzoate to the active site of the enzyme.
Biochemical and Physiological Effects:
4-chlorobenzyl 2,6-dimethoxybenzoate has been found to have a range of biochemical and physiological effects. In addition to its ability to inhibit enzyme activity, 4-chlorobenzyl 2,6-dimethoxybenzoate has also been found to have antioxidant properties. This compound has been shown to protect cells from oxidative stress and to reduce the production of reactive oxygen species.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-chlorobenzyl 2,6-dimethoxybenzoate has a number of advantages for use in laboratory experiments. This compound is relatively easy to synthesize and purify, making it readily available for use in research. 4-chlorobenzyl 2,6-dimethoxybenzoate is also stable and has a long shelf life, making it a convenient tool for researchers. However, one limitation of 4-chlorobenzyl 2,6-dimethoxybenzoate is that its mechanism of action is not fully understood, which may limit its use in certain types of experiments.
Direcciones Futuras
There are a number of future directions for research involving 4-chlorobenzyl 2,6-dimethoxybenzoate. One area of interest is the development of new inhibitors based on the structure of 4-chlorobenzyl 2,6-dimethoxybenzoate. These inhibitors could have potential applications in the treatment of diseases such as Alzheimer's and Parkinson's. Another area of interest is the use of 4-chlorobenzyl 2,6-dimethoxybenzoate as a fluorescent probe to study protein-protein interactions. This could lead to a better understanding of the mechanisms underlying these interactions and could have potential applications in drug discovery. Finally, further research is needed to fully understand the mechanism of action of 4-chlorobenzyl 2,6-dimethoxybenzoate and its potential applications in biochemistry and medicine.
Métodos De Síntesis
4-chlorobenzyl 2,6-dimethoxybenzoate can be synthesized using a variety of methods, including the reaction of 2,6-dimethoxybenzoic acid with chlorobenzyl chloride in the presence of a base such as triethylamine. The resulting product is then purified by recrystallization to obtain pure 4-chlorobenzyl 2,6-dimethoxybenzoate.
Aplicaciones Científicas De Investigación
4-chlorobenzyl 2,6-dimethoxybenzoate has been used extensively in scientific research, particularly in the field of biochemistry. This compound has been found to have a range of interesting properties, such as its ability to inhibit the activity of certain enzymes. 4-chlorobenzyl 2,6-dimethoxybenzoate has also been used as a fluorescent probe to study protein-protein interactions.
Propiedades
IUPAC Name |
(4-chlorophenyl)methyl 2,6-dimethoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClO4/c1-19-13-4-3-5-14(20-2)15(13)16(18)21-10-11-6-8-12(17)9-7-11/h3-9H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPRMRICWMLJJCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)OCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chlorophenyl)methyl 2,6-dimethoxybenzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(4-isopropyl-4H-1,2,4-triazol-3-yl)methyl]-N-methyl-2-(1H-pyrazol-1-yl)butanamide](/img/structure/B5682817.png)

![4-(acetylamino)-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5682836.png)

![5-(2,2-dimethylpropanoyl)-10,11-dihydro-5H-dibenzo[b,f]azepine](/img/structure/B5682846.png)
![methyl 3-{[(4-methoxybenzyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5682854.png)
![N-(3,5-dimethoxyphenyl)-3-{1-[(5-methyl-1,3-oxazol-4-yl)carbonyl]piperidin-3-yl}propanamide](/img/structure/B5682865.png)
![2-(dimethylamino)-2-(4-methylphenyl)-N-{[5-(2-thienylmethyl)-1,2,4-oxadiazol-3-yl]methyl}acetamide](/img/structure/B5682867.png)
![N-[(4-methyl-5,6,7,8-tetrahydroquinazolin-2-yl)methyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5682877.png)

![3-{1-[N-(aminocarbonyl)-N-methylglycyl]piperidin-3-yl}-N-(3,4-difluorobenzyl)propanamide](/img/structure/B5682886.png)
![N-methyl-N-[(5-methyl-1H-benzimidazol-2-yl)methyl]-1-(9H-purin-6-yl)piperidin-4-amine](/img/structure/B5682890.png)
![N-[1-(3-methylbenzyl)cyclopropyl]-5-oxo-1-(2-pyridinylmethyl)-3-pyrrolidinecarboxamide](/img/structure/B5682894.png)
